Cas no 2229075-95-8 (1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine)

1,1-Difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine is a fluorinated pyrazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure combines a difluoromethyl group with a nitro-substituted pyrazole ring, offering unique electronic and steric properties that may enhance biological activity. The presence of fluorine atoms can improve metabolic stability and binding affinity, while the nitro group provides a reactive handle for further functionalization. This compound is of interest in the development of novel active ingredients, particularly as a building block for herbicides or bioactive molecules. Its well-defined structure allows for precise modifications to optimize performance in target applications.
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine structure
2229075-95-8 structure
Product name:1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
CAS No:2229075-95-8
MF:C8H12F2N4O2
Molecular Weight:234.203288078308
CID:6085194
PubChem ID:165853128

1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
    • 2229075-95-8
    • EN300-1946073
    • インチ: 1S/C8H12F2N4O2/c1-8(11,7(9)10)3-5-6(14(15)16)4-12-13(5)2/h4,7H,3,11H2,1-2H3
    • InChIKey: NZKPATXYKXKOPL-UHFFFAOYSA-N
    • SMILES: FC(C(C)(CC1=C(C=NN1C)[N+](=O)[O-])N)F

計算された属性

  • 精确分子量: 234.09283196g/mol
  • 同位素质量: 234.09283196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 89.7Ų

1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1946073-0.25g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
0.25g
$1814.0 2023-09-17
Enamine
EN300-1946073-0.05g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
0.05g
$1657.0 2023-09-17
Enamine
EN300-1946073-1.0g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
1g
$1971.0 2023-05-27
Enamine
EN300-1946073-10.0g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
10g
$8480.0 2023-05-27
Enamine
EN300-1946073-10g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
10g
$8480.0 2023-09-17
Enamine
EN300-1946073-0.1g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
0.1g
$1735.0 2023-09-17
Enamine
EN300-1946073-5.0g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
5g
$5719.0 2023-05-27
Enamine
EN300-1946073-0.5g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
0.5g
$1893.0 2023-09-17
Enamine
EN300-1946073-2.5g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
2.5g
$3865.0 2023-09-17
Enamine
EN300-1946073-1g
1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine
2229075-95-8
1g
$1971.0 2023-09-17

1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine 関連文献

1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amineに関する追加情報

Introduction to 1,1-Difluoro-2-Methyl-3-(1-Methyl-4-Nitro-1H-Pyrazol-5-Yl)Propan-2-Amine (CAS No. 2229075-95-8)

1,1-Difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine, with the CAS number 2229075-95-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of fluorinated amines and is characterized by its unique structural features, including the presence of difluoro and nitro groups, which contribute to its potential biological activities and pharmacological properties.

The chemical structure of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine consists of a central propanamine backbone with two fluorine atoms attached to the first carbon atom, a methyl group on the second carbon, and a substituted pyrazole ring on the third carbon. The pyrazole ring is further functionalized with a methyl and a nitro group, which are key contributors to the compound's reactivity and biological activity.

Recent studies have highlighted the potential of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine in various therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-2-amine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

In addition to its therapeutic applications, 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-y)propan-2-amnine has been studied for its potential as a lead compound in drug discovery. Its unique chemical structure provides a scaffold for further modification and optimization to enhance its potency and selectivity. Researchers have explored various derivatives of this compound by introducing different functional groups or altering the substituents on the pyrazole ring. These modifications have led to the identification of several promising candidates with improved pharmacological profiles.

The synthesis of 1,1-difluoro-2-methyl-3-(1-methyl-4-nitro-1H-pyrazol)-5-y)propanamne typically involves multi-step procedures that include the formation of the difluoromethylated intermediate, followed by coupling with a suitably substituted pyrazole derivative. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for both academic research and industrial applications.

In terms of safety and toxicity, preliminary studies suggest that 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety profile before it can be considered for clinical trials. These evaluations will include assessments of acute and chronic toxicity, genotoxicity, and potential adverse effects on major organ systems.

The future prospects for 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce metabolic degradation. Additionally, efforts are being made to develop suitable formulations for different routes of administration, such as oral or intravenous delivery.

In conclusion, 1,1-difluoro--methyl--(methyl--nitro--pyrazol--yl)propan--amine (CAS No. 2229075-95-8)

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